molecular formula C17H27NaO3S B12699081 p-(1-Methyldecyl)benzenesulfonic acid sodium salt CAS No. 6183-51-3

p-(1-Methyldecyl)benzenesulfonic acid sodium salt

Cat. No.: B12699081
CAS No.: 6183-51-3
M. Wt: 334.5 g/mol
InChI Key: MGTLTWIVDSLGTB-UHFFFAOYSA-M
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Description

p-(1-Methyldecyl)benzenesulfonic acid sodium salt is an organic compound that belongs to the class of aromatic sulfonic acids. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a p-(1-methyldecyl) group. This compound is commonly used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(1-Methyldecyl)benzenesulfonic acid sodium salt typically involves the sulfonation of p-(1-Methyldecyl)benzene. This process is carried out by reacting p-(1-Methyldecyl)benzene with sulfur trioxide or concentrated sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the formation of the sulfonic acid group without causing degradation of the alkyl chain.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Chemical Reactions Analysis

Types of Reactions

p-(1-Methyldecyl)benzenesulfonic acid sodium salt undergoes various chemical reactions typical of aromatic sulfonic acids. These include:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonates or reduction to form sulfides.

    Esterification: The sulfonic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Sulfur Trioxide: Used for sulfonation reactions.

    Sodium Hydroxide: Used for neutralization to form the sodium salt.

    Phosphorus Pentachloride: Used for converting the sulfonic acid to sulfonyl chloride.

Major Products Formed

    Sulfonates: Formed through oxidation reactions.

    Sulfides: Formed through reduction reactions.

    Esters: Formed through esterification reactions with alcohols.

Scientific Research Applications

p-(1-Methyldecyl)benzenesulfonic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the preparation of biological samples for analysis, particularly in protein and enzyme studies.

    Medicine: Utilized in pharmaceutical formulations as a solubilizing agent.

    Industry: Commonly used in detergents and cleaning agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of p-(1-Methyldecyl)benzenesulfonic acid sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is crucial in applications such as detergents, where it helps to emulsify oils and dirt.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: The parent compound, which lacks the p-(1-Methyldecyl) group.

    p-Toluenesulfonic Acid: Similar structure but with a methyl group instead of the p-(1-Methyldecyl) group.

    Sodium Dodecylbenzenesulfonate: A widely used surfactant with a longer alkyl chain.

Uniqueness

p-(1-Methyldecyl)benzenesulfonic acid sodium salt is unique due to its specific alkyl chain length and branching, which provides distinct surfactant properties compared to other similar compounds. This makes it particularly effective in applications requiring specific solubility and emulsification characteristics.

Properties

CAS No.

6183-51-3

Molecular Formula

C17H27NaO3S

Molecular Weight

334.5 g/mol

IUPAC Name

sodium;4-undecan-2-ylbenzenesulfonate

InChI

InChI=1S/C17H28O3S.Na/c1-3-4-5-6-7-8-9-10-15(2)16-11-13-17(14-12-16)21(18,19)20;/h11-15H,3-10H2,1-2H3,(H,18,19,20);/q;+1/p-1

InChI Key

MGTLTWIVDSLGTB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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